3,4-Dihydroxy-N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

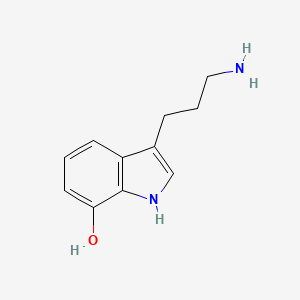

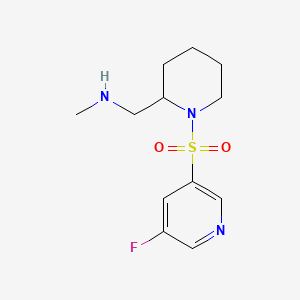

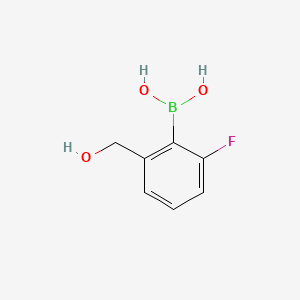

“3,4-Dihydroxy-N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” is a dihydroxyanthraquinone compound . It carries an additional sulfo substituent at the 3-position . The monosodium salt of this compound is the biological stain 'alizarin red S’ .

Molecular Structure Analysis

The molecular formula of this compound is C17H15NO6S . It has an average mass of 361.369 Da and a monoisotopic mass of 361.062012 Da .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 574.8±60.0 °C, and its predicted density is 1.506±0.06 g/cm3 . The predicted pKa is 4.81±0.20 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound 3,4-Dihydroxy-N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide and its derivatives have been primarily studied for their synthesis methods and chemical characteristics. For instance, N-(4-Methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide, a compound with a similar structure, was synthesized and fully characterized by IR, 1H and 13C NMR, mass spectral analysis, and elemental analysis, showing the interest in detailed chemical profiling of such compounds (Kavitha et al., 2011).

Chemical Properties and Reactions

The study of chemical reactions involving this compound has been quite extensive. For example, the synthesis and characterization of a derivative, N,N′-(2,2′-(5,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl)bis(ethane-2,1-diyl))diisonicotinamide, were conducted, demonstrating the compound's potential as an intermediate in anticancer drugs. The structure of the product was confirmed by FTIR and 1H-NMR analysis (Bao Xiu-rong, 2009).

Pharmaceutical Research

In the pharmaceutical domain, the compound and its derivatives have been explored for potential medical applications. For instance, a series of anthraquinone derivatives structurally related to an anthraquinone dye was synthesized and evaluated as inhibitors of human NTPDases, with implications in the treatment of diseases like inflammation, neurodegenerative diseases, and cancer (Y. Baqi et al., 2020).

Electroactive Materials

The compound has also found applications in the development of electroactive materials. For instance, 3,4-Dihydroxy-9,10-anthraquinone-2-sulfonic acid (ARS) was proposed as an electroactive material in flow batteries, with its electrochemical characteristics and mass transport properties extensively studied (Shu Zhang et al., 2016).

Redox Behavior

Furthermore, the redox behavior of hydroxyanthracenediones, including derivatives of the compound , has been studied. The research has explored the redox response over a wide pH range, providing insights into the chemical behavior and potential applications of these compounds (Khurshid Ahmad et al., 2015).

Propiedades

IUPAC Name |

3,4-dihydroxy-9,10-dioxo-N-propan-2-ylanthracene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO6S/c1-8(2)18-25(23,24)12-7-11-13(17(22)16(12)21)15(20)10-6-4-3-5-9(10)14(11)19/h3-8,18,21-22H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQWDUGUUKTWBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735050 |

Source

|

| Record name | 3,4-Dihydroxy-9,10-dioxo-N-(propan-2-yl)-9,10-dihydroanthracene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1313738-85-0 |

Source

|

| Record name | 3,4-Dihydroxy-9,10-dioxo-N-(propan-2-yl)-9,10-dihydroanthracene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B577843.png)

![9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine](/img/structure/B577851.png)